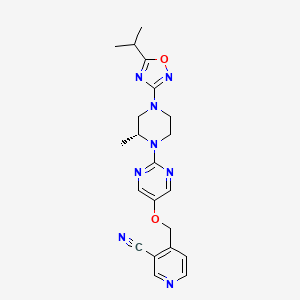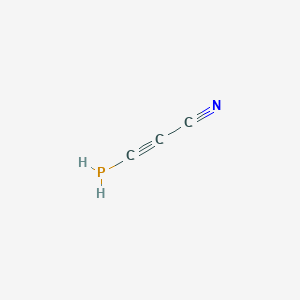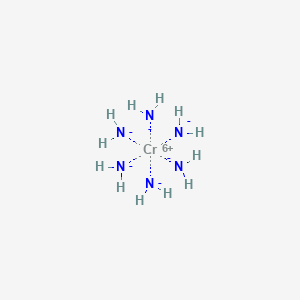
Hexaamminechromium trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaamminechromium trichloride is a coordination compound with the formula [Cr(NH₃)₆]Cl₃. It consists of a chromium(III) ion surrounded by six ammonia ligands, forming an octahedral geometry. This compound is part of the Werner complexes, named after Alfred Werner, a pioneer in coordination chemistry. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Hexaamminechromium trichloride can be synthesized through several methods. One common synthetic route involves the reaction of chromium(III) chloride with ammonia in the presence of ammonium chloride. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization. The general reaction is as follows:
[ \text{CrCl}_3 + 6 \text{NH}_3 + 3 \text{NH}_4\text{Cl} \rightarrow [\text{Cr}(\text{NH}_3)_6]\text{Cl}_3 ]
Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Hexaamminechromium trichloride undergoes various chemical reactions, including:
Oxidation and Reduction: The chromium(III) center can be oxidized or reduced under specific conditions. For example, it can be reduced to chromium(II) using strong reducing agents.
Substitution Reactions: The ammonia ligands can be substituted by other ligands such as water, halides, or other donor molecules. This can be achieved by reacting the compound with the desired ligand in an aqueous or non-aqueous medium.
Complex Formation: this compound can form complexes with other anions, such as sulfate or nitrate, by exchanging the chloride ions.
Common reagents used in these reactions include acids, bases, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hexaamminechromium trichloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chromium complexes and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a therapeutic agent or in diagnostic imaging.
Industry: this compound is used in the production of catalysts and in electroplating processes.
Mécanisme D'action
The mechanism by which hexaamminechromium trichloride exerts its effects involves the coordination of the chromium(III) ion with ligands. The octahedral geometry and the stability of the chromium-ammonia bonds play a crucial role in its reactivity. The compound can interact with various molecular targets, including enzymes and other metal complexes, through ligand exchange and redox reactions.
Comparaison Avec Des Composés Similaires
Hexaamminechromium trichloride can be compared with other similar compounds, such as hexaamminecobalt(III) chloride and hexaamminecopper(II) chloride. These compounds share similar coordination geometries and ligand arrangements but differ in their metal centers and specific chemical properties. This compound is unique due to the specific redox properties of chromium(III) and its stability in various chemical environments.
Similar Compounds
- Hexaamminecobalt(III) chloride
- Hexaamminecopper(II) chloride
- Hexaammineiron(III) chloride
Propriétés
Numéro CAS |
13820-25-2 |
|---|---|
Formule moléculaire |
CrH12N6 |
Poids moléculaire |
148.13 g/mol |
Nom IUPAC |
azanide;chromium(6+) |
InChI |
InChI=1S/Cr.6H2N/h;6*1H2/q+6;6*-1 |
Clé InChI |
XGCPMATWEBZNOX-UHFFFAOYSA-N |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cr+6] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


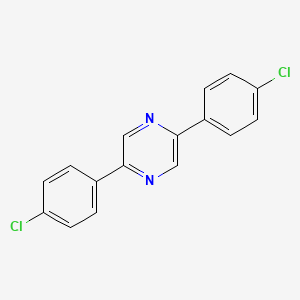
![(5Z)-5-{[5-(3-acetylphenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile](/img/structure/B14167055.png)
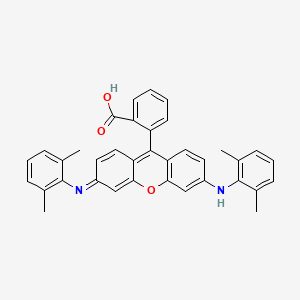
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B14167057.png)
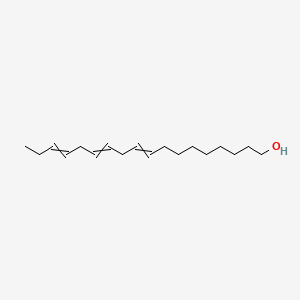
![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)
![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)

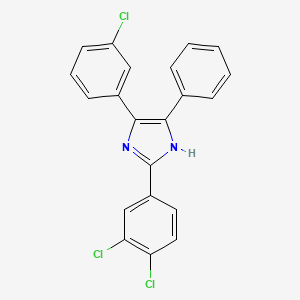
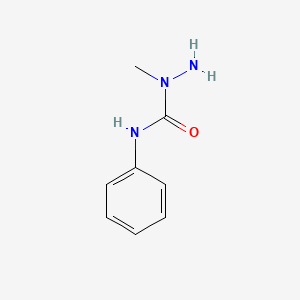
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
